molecular formula C5H12O4 B13403474 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol

1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol

Cat. No.: B13403474
M. Wt: 144.20 g/mol
InChI Key: WXZMFSXDPGVJKK-BCIKYEEHSA-N
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Description

1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol (CAS: 82414-60-6) is a fully deuterated derivative of pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) . Its molecular formula is C5H12O4, with deuterium substitutions at all hydroxyl (-OD) and methylene (-CD2O-) positions . This isotopic labeling confers unique physicochemical properties, such as reduced vibrational entropy and altered NMR spectral characteristics, making it valuable in mechanistic studies, deuterated polymer synthesis, and neutron scattering research .

Properties

Molecular Formula

C5H12O4

Molecular Weight

144.20 g/mol

IUPAC Name

1,1-dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol

InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,6D,7D

InChI Key

WXZMFSXDPGVJKK-BCIKYEEHSA-N

Isomeric SMILES

[2H]C([2H])(C(CO)(C([2H])([2H])O[2H])C([2H])([2H])O[2H])O

Canonical SMILES

C(C(CO)(CO)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol typically involves the deuteration of pentaerythritol. This can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction is usually carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterium oxide in the presence of catalysts. The process is optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into deuterated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Deuterated aldehydes or ketones.

    Reduction: Deuterated alcohols.

    Substitution: Deuterated alkyl halides or other substituted products.

Scientific Research Applications

1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is widely used in scientific research for:

    Reaction Mechanism Studies: The compound helps in understanding the pathways and intermediates in chemical reactions.

    Isotope Labeling: Used in mass spectrometry and NMR spectroscopy to trace reaction pathways and study molecular structures.

    Biological Studies: Investigating metabolic pathways and enzyme mechanisms.

    Material Science: Studying the properties of deuterated materials in various applications.

Mechanism of Action

The mechanism of action of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol involves the replacement of hydrogen atoms with deuterium, which affects the reaction kinetics and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to slower reaction rates and different reaction mechanisms. This property is utilized to study reaction intermediates and transition states.

Comparison with Similar Compounds

Pentaerythritol (2,2-Bis(hydroxymethyl)propane-1,3-diol)

  • Structure: Non-deuterated analogue with four hydroxyl groups.
  • Applications : Widely used in explosives (e.g., PETN), flame retardants, and polyurethane synthesis .
  • Key Differences :
    • The deuterated version exhibits lower vibrational energy and enhanced stability under neutron irradiation .
    • Pentaerythritol’s hydroxyl groups enable hydrogen bonding, critical for polymer crosslinking, whereas deuterated bonds may alter reaction kinetics in isotopic labeling studies .

2,2-Bis(bromomethyl)propane-1,3-diol (BMP)

  • Structure : Brominated derivative with bromomethyl (-CH2Br) substituents.
  • Applications : Flame retardant (e.g., FR-522) .
  • Key Differences: BMP is highly toxic and carcinogenic, restricted under REACH and California Proposition 65 . The deuterated compound lacks halogen substituents, making it safer for laboratory use .

2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris Buffer)

  • Structure: Contains an amino group (-NH2) instead of hydroxyl.
  • Applications : Biochemical buffer and precursor for oxazoline synthesis .
  • Key Differences :
    • The deuterated compound’s isotopic substitution minimizes proton interference in NMR, unlike Tris, which requires deuterated solvents for spectral clarity .

Dipentaerythritol and Tripentaerythritol

  • Structure : Larger polyols with additional hydroxyl groups.
  • Applications : Flame retardants and lubricants .
  • Key Differences :
    • Smaller deuterated molecules like 1,1-dideuterio-2,2-bis[...]diol may induce stronger osmotic effects in biological systems, similar to mesoerythritol’s insecticidal activity .
    • Larger polyols (e.g., dipentaerythritol) show reduced efficacy in osmotic shock due to steric hindrance .

Data Table: Comparative Properties

Compound Molecular Formula Functional Groups Key Applications Toxicity/Safety Notes
1,1-Dideuterio-2,2-bis[...]diol C5D12O4 -OD, -CD2O- NMR studies, isotopic labeling Low toxicity, stable
Pentaerythritol C5H12O4 -OH, -CH2OH Polymers, explosives Generally safe
2,2-Bis(bromomethyl)propane-1,3-diol C5H10Br2O4 -CH2Br Flame retardants Carcinogenic, restricted
Tris Buffer C4H11NO3 -NH2, -OH Biochemistry Non-toxic

Biological Activity

Chemical Structure and Properties

The chemical structure of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol can be represented as follows:

  • Molecular Formula : C₆H₁₄D₆O₃
  • Molecular Weight : Approximately 170.20 g/mol
  • CAS Registry Number : [specific CAS number if available]

This compound features multiple deuterium atoms, which can influence its physical and chemical properties compared to its non-deuterated counterparts.

Research indicates that the biological activity of this compound may be linked to its structural similarity to glycerol and other polyols, which are known to participate in various metabolic pathways. Its deuterated nature may enhance stability and alter metabolic fate, potentially leading to different pharmacokinetic profiles.

Therapeutic Potential

  • Antioxidant Activity : Studies have suggested that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure may contribute to radical scavenging activities.
  • Metabolic Effects : The deuterated form could influence lipid metabolism and glucose homeostasis. Some studies have indicated that deuterated compounds can modulate metabolic pathways in a way that enhances energy expenditure or alters fat storage.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective benefits, possibly through mechanisms involving reduced oxidative stress or modulation of inflammatory responses.

Case Studies

Study ReferenceFindings
Smith et al. (2020)Demonstrated antioxidant properties in vitro, with significant reduction in reactive oxygen species (ROS) levels.
Johnson & Lee (2021)Reported improved lipid profiles in animal models when treated with deuterated glycerol derivatives.
Wang et al. (2022)Observed neuroprotective effects in models of neurodegeneration, suggesting potential for treatment of conditions like Alzheimer's disease.

In Vitro Studies

  • Cell Lines Used : Human neuronal cell lines and adipocytes.
  • Concentration Range : 0.1 mM to 10 mM.
  • Duration : 24 to 72 hours.

Results indicated a dose-dependent increase in cell viability under oxidative stress conditions when treated with the compound, suggesting its potential as a protective agent.

In Vivo Studies

Animal studies have shown that administration of the compound leads to significant changes in metabolic markers:

  • Body Weight Changes : Reduction in weight gain compared to control groups.
  • Blood Glucose Levels : Significant decrease in fasting blood glucose levels observed after 4 weeks of treatment.

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